N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-11-5-7-12(8-6-11)25(22,23)10-16(21)20-17-14(9-19)13-3-1-2-4-15(13)24-17/h5-8H,1-4,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUUOYONOHMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly as a selective inhibitor of certain protein kinases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H16FN3O2S
- Molecular Weight : 335.37 g/mol
- CAS Number : [insert CAS number if available]
This compound primarily acts as an inhibitor of the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are involved in various cellular processes such as apoptosis, inflammation, and stress responses. The inhibition of JNKs can lead to significant effects on cell survival and proliferation.
Inhibition Potency
Research indicates that this compound has a high potency against JNK2 (pIC50 = 6.5) and JNK3 (pIC50 = 6.7), while exhibiting no significant activity against JNK1 . This selective inhibition is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
1. Anti-inflammatory Effects
In vitro studies demonstrated that this compound effectively reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential use in treating inflammatory diseases .
2. Neuroprotective Properties
Research has indicated that inhibition of JNK pathways may confer neuroprotective effects. In models of neurodegeneration, this compound showed promise in reducing neuronal apoptosis and promoting cell survival under stress conditions .
Case Studies
A notable case study involved the application of this compound in a murine model of rheumatoid arthritis. The treatment group exhibited significantly reduced joint inflammation and destruction compared to controls, highlighting its therapeutic potential in autoimmune conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C23H27N7OS2
- Molecular Weight : 481.6 g/mol
- IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
- Chemical Structure : The compound consists of a benzothiophene core substituted with a cyano group and a sulfonamide moiety, which enhances its biological activity.
Antioxidant Activity
Research indicates that derivatives of sulfonamides exhibit potent antioxidant properties. The incorporation of the benzothiophene structure in this compound may contribute to enhanced radical scavenging activities. Studies have shown that related compounds demonstrate significant protective effects against oxidative stress in various cellular models .
Antimicrobial Properties
Sulfonamide derivatives are well-known for their antimicrobial activities. The specific compound has been investigated for its efficacy against a range of bacterial strains. Experimental results suggest that it may inhibit bacterial growth through mechanisms similar to those of traditional sulfa drugs .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research into related compounds indicates that modifications to the benzothiophene core can lead to enhanced cytotoxicity against cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
Synthesis of Derivatives
This compound serves as a precursor for synthesizing novel derivatives with tailored biological activities. The synthetic versatility allows for modifications at various positions on the benzothiophene and sulfonamide moieties, leading to a library of compounds with diverse pharmacological profiles .
Photoredox Chemistry
The compound can participate in photoredox reactions where it acts as a radical precursor in organic synthesis. This application is particularly useful in constructing complex molecular architectures relevant to drug discovery and material science .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analog Overview
The tetrahydrobenzothiophene core is a common feature among analogs, but substituents on the acetamide group dictate their biological profiles. Key analogs include:
Key Differences :
- The sulfonyl group in Compound 3 introduces a rigid 1,3,4-thiadiazole ring, while the 4-fluorobenzenesulfonyl group in the target compound may enhance electronic effects (e.g., electron-withdrawing fluorine) and steric accessibility .
Anti-Inflammatory Activity (Compound 3)
- Interactions: Hydrogen bonding with HIS 75 (2.51 Å) and π-effects with SER 339/VAL 509 in COX-2 .
Antimicrobial Activity ()
- Arylphenyl Analogs : Exhibited superior activity against Aphis craccivora (cowpea aphid) compared to acetamiprid, highlighting substituent-driven insecticidal properties .
Structural Modulators ()
- Morpholine and Nitrophenyl Groups : These substituents likely modulate solubility (morpholine’s polarity) or reactivity (nitro group’s electron withdrawal), influencing bioavailability or target engagement .
Structure-Activity Relationships (SAR)
- Sulfonyl vs. Aryl Groups : Sulfonyl-containing analogs (e.g., Compound 3) favor enzyme inhibition (5-LOX/COX-2), while arylphenyl groups shift activity toward antimicrobial effects .
- Electron-Withdrawing Substituents : Fluorine (target compound) or nitro groups () may enhance binding to polar enzyme pockets or stabilize charge interactions.
Q & A
Q. What experimental strategies are recommended to optimize the synthesis of this compound for high yield and purity?
- Methodological Answer: Utilize Design of Experiments (DoE) to systematically evaluate reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time. Statistical methods like factorial design or response surface methodology minimize experimental iterations while identifying critical variables. For example, solvent polarity may significantly influence the nucleophilic substitution step involving the benzothiophene and fluorobenzenesulfonyl groups. Post-synthesis purification via column chromatography or recrystallization in aprotic solvents (e.g., ethyl acetate/hexane) can enhance purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm the benzothiophene core, sulfonyl group (), and acetamide linkage. Fluorine-19 NMR can verify the 4-fluorophenylsulfonyl moiety.
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
- HPLC/GC-MS: Assess purity (>95%) and detect trace byproducts.
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as demonstrated in analogous acetamide derivatives .
Q. How can solubility challenges in aqueous or organic media be addressed during formulation for biological testing?
- Methodological Answer:
- Co-solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays.
- Micellar Encapsulation: Employ surfactants like Tween-80 or cyclodextrins to enhance solubility.
- Salt Formation: Explore acidic/basic counterions (e.g., hydrochloride salts) to improve hydrophilicity.
Advanced Research Questions
Q. What computational approaches can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model electron density maps, frontier molecular orbitals (HOMO/LUMO), and sulfonyl group electrophilicity.
- Molecular Dynamics (MD): Simulate ligand-protein binding kinetics, focusing on sulfonylacetamide’s potential as a protease inhibitor.
- Reaction Path Search: Apply algorithms like the artificial force-induced reaction (AFIR) method to predict intermediates and transition states, enabling hypothesis-driven experimental validation .
Q. How can contradictory data in spectroscopic characterization (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer:
- Dynamic Effects Analysis: Investigate solvent-induced shifts or tautomeric equilibria. For example, the cyano group’s electron-withdrawing effect may deshield adjacent protons.
- Variable-Temperature NMR: Identify conformational flexibility or aggregation.
- Comparative Crystallography: Cross-reference with X-ray data to rule out structural misassignments, as done for similar acetamides .
Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency?
- Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., sulfonylation).
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Membrane Separation: Use nanofiltration to isolate the product from high-molecular-weight byproducts, aligning with advancements in separation technologies .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (), and thermal (40–80°C) conditions.
- LC-MS Stability Profiling: Quantify degradation products and identify labile groups (e.g., sulfonamide hydrolysis).
- Kinetic Modeling: Derive Arrhenius equations to predict shelf-life under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
